2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide
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Description
2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide is a useful research compound. Its molecular formula is C13H11N3O5 and its molecular weight is 289.247. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Therapeutics
- The benzopyran-based compound, closely related to the queried chemical, is a potential potassium-channel opener with cardiovascular therapeutic activities. This compound's specific structure contributes to its potential therapeutic use (Yoon, Yoo, & Shin, 1998).
Pharmacological Characterization
- MRE 2029-F20, a compound similar in structure, is identified as a selective antagonist ligand for A2B adenosine receptors. Its binding properties to human A2B receptors expressed in CHO cells are crucial for pharmacological characterization of this receptor subtype (Baraldi et al., 2004).
Antimicrobial and Anti-Inflammatory Activities
- A compound structurally related to the queried chemical demonstrated significant antimicrobial and anti-inflammatory activities, suggesting potential for therapeutic applications in these areas (Thomas, Geetha, & Murugan, 2009).
Anti-Inflammatory Potential
- Derivatives of a similar structure have been synthesized and evaluated for their anti-inflammatory activity, indicating potential use in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Drug-Likeness and Antimicrobial Properties
- Research on compounds with a similar structure revealed good to moderate activity against bacterial strains, indicating their potential as antimicrobial agents. Additionally, in-silico analysis suggested excellent drug-likeness properties for these compounds (Pandya, Dave, Patel, & Desai, 2019).
Photoinitiator for Polymerization
- A 1,3-benzodioxole derivative was synthesized and evaluated as a photoinitiator for free radical polymerization, showcasing the compound's application in material sciences (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Peptidic Pyrazinones Synthesis
- The synthesis of peptidic pyrazinones through a multicomponent reaction, involving compounds similar to the queried chemical, indicated potential anti-inflammatory capacity in an in vivo murine model (Hernández-Vázquez, Chávez-Riveros, Nieto-Camacho, & Miranda, 2018).
Antitumor Activity
- Novel acetamide derivatives containing a pyrazole moiety, similar in structure to the queried compound, were synthesized and evaluated for antitumor activity, suggesting potential applications in cancer treatment (Alqasoumi et al., 2009).
Antioxidant, Analgesic, and Anti-Inflammatory Properties
- A synthesized compound structurally similar to the queried chemical exhibited notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, implying its potential in treating related conditions (Nayak et al., 2014).
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c14-11(17)6-15-3-4-16(13(19)12(15)18)8-1-2-9-10(5-8)21-7-20-9/h1-5H,6-7H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZZCMNLNQKXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CN(C(=O)C3=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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